molecular formula C10H10Cl2N2O B1423590 (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride CAS No. 1159826-68-2

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride

Cat. No. B1423590
M. Wt: 245.1 g/mol
InChI Key: FBIANNIESMPANH-UHFFFAOYSA-N
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Description

“(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1159826-68-2. It has a linear formula of C10H10Cl2N2O . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 245.11 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The Thorpe–Ingold effect in similar compounds, like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, impacts the tetrahedral geometry of sulfur atoms, influencing molecular structures and interactions. This compound also showed potential as a cancer inhibitor (Kamaraj et al., 2021).

Molecular Design and Potential Bioactivity

  • Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a compound with structural similarities, was synthesized to stabilize parallel turn conformations in peptides, demonstrating the versatility of isoxazole derivatives in molecular design (Bucci et al., 2018).
  • 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives exhibited antitubercular and antimicrobial activities, highlighting the potential bioactive properties of these compounds (Popat et al., 2004).

Application in Material Science

  • Isoxazole derivatives like (3-(4-chlorophenyl isoxazole-5-yl) methanol have been studied for corrosion inhibition on mild steel surfaces, indicating their potential application in material protection (Sadeghzadeh et al., 2021).

Pharmaceutical Research

  • Compounds such as 4-Heterocyclylpiperidines with isoxazole groups have shown selective high-affinity binding at human dopamine D4 receptors, suggesting potential therapeutic applications in neurological conditions (Rowley et al., 1997).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIANNIESMPANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679455
Record name 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine hydrochloride

CAS RN

1159826-68-2
Record name 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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